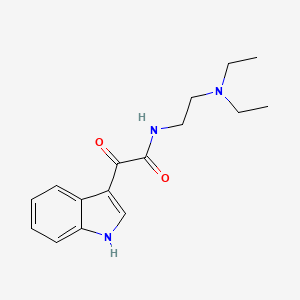

N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as Indacaterol, is a long-acting beta2-agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Indacaterol is a selective agonist of the beta2-adrenergic receptor, which activates the cyclic adenosine monophosphate (cAMP) signaling pathway leading to relaxation of bronchial smooth muscle.

Scientific Research Applications

Chemical and Structural Analysis

Research has delved into the chemical characteristics and reactivity of N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide analogs. Studies employing density functional theory (DFT) and wavefunction-based reactivity analysis have been instrumental in understanding the electronic structure and chemical reactivity of carboxamide derivatives like Sunitinib, a closely related compound with antitumor activity. These analyses predict the most stable conformations and elucidate UV absorption properties in various solvents, providing a foundational understanding of the molecule's behavior in different environments (Al-Otaibi et al., 2022).

Biological Applications and Mechanisms

In the realm of biological applications , compounds structurally similar to this compound have been explored for their potential in treating various conditions:

Antiallergic Agents : New N-(pyridin-4-yl)-(indol-3-yl)acetamides, sharing a structural resemblance, have shown promise as novel antiallergic compounds. These studies highlight the modification of indole substituents and alkanoic chain lengths to enhance antiallergic potency, leading to compounds significantly more potent than existing treatments in inhibiting histamine release and other allergic responses (Menciu et al., 1999).

Antitumor Activity : The structural framework of this compound derivatives has been investigated for antitumor applications. Docking studies and molecular dynamics simulations of carboxamide derivatives have provided insights into their interactions with cancer targets, offering a pathway to developing new anticancer drugs with optimized binding energy and bioactivity profiles (Al-Otaibi et al., 2022).

Chiral Recognition and Binding Affinity : The impact of chain conformation on receptor binding affinities has been studied in N-anilinoethylamides, where the ethylamide chain and indole ring's mimicking of natural ligands have shown significant receptor affinity. These findings underscore the importance of molecular conformation in the development of receptor-selective agents (Elisi et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the broad spectrum of biological activities exhibited by indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in a variety of changes, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a variety of cellular responses.

Result of Action

The molecular and cellular effects of N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to tryptamine derivatives, it may interact with enzymes, proteins, and other biomolecules . Tryptamine derivatives are known to play a fundamental role in the human body, involved in the regulation and modulation of multiple processes within the central nervous system .

Cellular Effects

It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It’s possible that it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)15(20)13-11-18-14-8-6-5-7-12(13)14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRCDVQQISTGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)